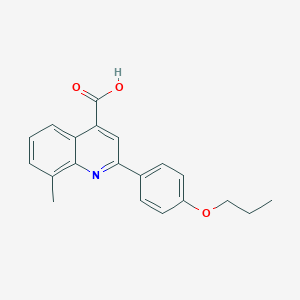

8-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-3-11-24-15-9-7-14(8-10-15)18-12-17(20(22)23)16-6-4-5-13(2)19(16)21-18/h4-10,12H,3,11H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECQLQVREKZPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Quinoline Skeleton Formation

The quinoline core is typically constructed via cyclocondensation reactions. Patent CN102924374B details a method starting with isatin (1), which reacts with acetone under strongly basic conditions (sodium hydroxide) to form 2-toluquinoline-4-carboxylic acid (2). This step achieves near-quantitative yields (99%) under reflux conditions (10 hours), as shown in Equation 1:

The reaction proceeds through a Schiff base intermediate, followed by cyclization and aromatization. The methyl group at position 8 originates from acetone’s methyl moiety, while the carboxylic acid at position 4 is retained from isatin’s carbonyl group.

Oxidation of the Methyl Group to Carboxylic Acid

A critical deviation from Patent CN102924374B involves retaining the methyl group at position 8 rather than oxidizing it. However, if oxidation were required (e.g., for derivative synthesis), the patent describes using potassium permanganate in alkaline conditions to oxidize methyl groups to carboxylic acids. For example, oxidizing 2-vinyl-4-quinoline carboxylic acid with KMnO₄ and NaOH at 35–45°C yields quinoline-2,4-dicarboxylic acid in 94% yield . Adapting this to position 8 would require selective oxidation, potentially using protective groups for the existing carboxylic acid at position 4.

Industrial-Scale Optimization

Scaling up the synthesis requires addressing:

-

Reagent Efficiency : Replacing acetone with cheaper ketones or optimizing its stoichiometry.

-

Waste Management : Neutralizing alkaline waste from the cyclocondensation step.

-

Purity Control : Crystallization techniques (e.g., using ethanol/water mixtures) to isolate the final product.

Patent EP1777218A1 highlights the importance of temperature gradients and catalytic additives in large-scale quinoline synthesis, though specific data for this compound are lacking.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield | Scalability |

|---|---|---|---|---|

| Isatin Cyclocondensation | Isatin | Friedländer annulation | 85–99% | High |

| Carbonyl Chloride Route | Preformed quinoline | SOCl₂ treatment | ~90%* | Moderate |

Analyse Chemischer Reaktionen

8-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Typical reagents include molecular iodine, silica gel, and ionic liquids, with reactions often conducted under mild and environmentally friendly conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with potential biological and pharmaceutical activities.

Wissenschaftliche Forschungsanwendungen

8-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Pathways Involved: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis, making it a valuable tool in biomedical research.

Vergleich Mit ähnlichen Verbindungen

Key Findings:

Antibacterial Potency :

- The 2-phenyl analogue (8-methyl-2-phenyl) demonstrated strong activity against S. aureus (MIC: 64 µg/mL) with low cytotoxicity .

- Propoxyphenyl substitution may enhance bacterial membrane penetration due to increased lipophilicity but requires empirical validation .

- Bromophenyl derivatives (e.g., 2-(4-BrPh)) showed moderate activity against Gram-negative bacteria like E. coli (MIC: 128 µg/mL) .

Impact of Substituents :

- Electron-withdrawing groups (e.g., Cl at 8-position) may reduce bioavailability due to higher polarity .

- Alkoxy groups (e.g., propoxy, methoxy) improve solubility and binding affinity to bacterial targets like DNA gyrase .

Synthetic Feasibility: The target compound is synthesized via Doebner reaction (aniline + pyruvic acid derivatives) or Pfitzinger reaction (isatin + ketones), similar to other 2-arylquinolines . Esterification of the carboxylic acid group (e.g., methyl ester in ) is common for improving bioavailability .

Biologische Aktivität

8-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a quinoline core, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Molecular Formula : C₂₀H₁₉NO₃

- Molecular Weight : 321.37 g/mol

The structural components include:

- A quinoline moiety, which contributes to its biological activity.

- A propoxyphenyl group at the 2-position and a carboxylic acid at the 4-position, which are crucial for its interaction with biological targets.

Antimicrobial Properties

Research indicates that 8-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit various strains of bacteria, including resistant strains of Staphylococcus aureus.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1 | 3.13 | SA-1199B (NorA+) |

| 2 | 1.56 | SA-1199B (NorA+) |

These results suggest that the compound may act synergistically with other antibiotics, enhancing their efficacy against resistant bacterial strains .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Preliminary findings indicate that it may inhibit specific enzymes involved in inflammatory processes, potentially modulating signaling pathways related to inflammation.

The mechanism by which 8-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid exerts its biological effects involves interactions with various molecular targets:

- Enzyme Inhibition : The compound appears to inhibit enzymes associated with inflammatory responses and bacterial resistance mechanisms.

- Cell Signaling Pathways : It may influence pathways involved in cell growth and apoptosis, which are crucial for therapeutic applications in cancer treatment.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of quinoline derivatives. Modifications at specific positions on the quinoline core can significantly affect their antimicrobial and anti-inflammatory properties.

Key Findings from SAR Studies

- C-2 Position Modifications : The introduction of different aryl groups at this position has been shown to enhance NorA efflux pump inhibition in S. aureus.

- C-4 Carboxylic Group : The presence of a carboxylic acid group is critical for maintaining the compound's activity against bacterial strains .

- Alkylamino Chains : The addition of alkylamino chains at specific positions enhances the overall potency and selectivity of the compound against target enzymes .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

- Inhibition of NorA Efflux Pump : A study demonstrated that derivatives of this quinoline effectively reduced the minimum inhibitory concentration (MIC) of ciprofloxacin against S. aureus by four-fold when used in combination therapies .

- Cell Toxicity Assessments : Evaluations conducted on human cell lines (THP-1 and A549) indicated that certain derivatives exhibited low toxicity while maintaining high antimicrobial efficacy, making them promising candidates for further development .

- In Vivo Studies : Preliminary animal model studies have suggested potential therapeutic benefits in reducing inflammation and bacterial load, though further research is required to confirm these findings and understand the pharmacokinetics involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.